molecular formula C15H18N2O B6049390 2-(5-Pentylpyrimidin-2-yl)phenol

2-(5-Pentylpyrimidin-2-yl)phenol

Cat. No.: B6049390
M. Wt: 242.32 g/mol
InChI Key: MZVPHJUBNWJBBZ-UHFFFAOYSA-N
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Description

2-(5-Pentylpyrimidin-2-yl)phenol is a heterocyclic aromatic compound that features a pyrimidine ring substituted with a pentyl group at the 5-position and a phenol group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Pentylpyrimidin-2-yl)phenol typically involves the construction of the pyrimidine ring followed by the introduction of the pentyl and phenol substituents. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 5-pentyl-2-aminopyrimidine with phenol in the presence of a catalyst can yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Pentylpyrimidin-2-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The pyrimidine ring can be reduced under specific conditions.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Halogenated phenol derivatives.

Scientific Research Applications

2-(5-Pentylpyrimidin-2-yl)phenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a fluorescent probe for detecting nucleic acids.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(5-Pentylpyrimidin-2-yl)phenol involves its interaction with specific molecular targets. For example, in biological systems, it may bind to nucleic acids or proteins, altering their function. The phenol group can participate in hydrogen bonding and other interactions, while the pyrimidine ring can engage in π-π stacking and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyrimidin-5-yl)phenol: Lacks the pentyl group, which may affect its solubility and biological activity.

    2-(Pyridin-2-yl)phenol: Contains a pyridine ring instead of a pyrimidine ring, leading to different electronic properties.

    5-Pentyl-2-aminopyrimidine: Precursor in the synthesis of 2-(5-Pentylpyrimidin-2-yl)phenol.

Uniqueness

This compound is unique due to the presence of both the pentyl and phenol groups, which confer specific chemical and physical properties

Properties

IUPAC Name

2-(5-pentylpyrimidin-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c1-2-3-4-7-12-10-16-15(17-11-12)13-8-5-6-9-14(13)18/h5-6,8-11,18H,2-4,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZVPHJUBNWJBBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CN=C(N=C1)C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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